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acyl-binding lipid-transfer protein - 162263-70-9

acyl-binding lipid-transfer protein

Catalog Number: EVT-1512847
CAS Number: 162263-70-9
Molecular Formula: C9H6F7NS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acyl-binding lipid-transfer proteins are a class of proteins involved in the transport and metabolism of lipids, particularly acyl-CoA derivatives. These proteins play critical roles in various biological processes, including lipid synthesis, membrane biogenesis, and energy metabolism. Acyl-binding lipid-transfer proteins are characterized by their ability to bind long-chain fatty acyl-CoA esters with high specificity, facilitating the transport of these lipids within cells. They are highly conserved across different species, indicating their fundamental importance in cellular metabolism.

Source

Acyl-binding lipid-transfer proteins are found in a wide range of organisms, from plants to animals and even protozoans. They are particularly abundant in tissues with active lipid metabolism, such as liver and adipose tissues. The presence of these proteins has been documented in various studies, highlighting their roles in lipid metabolism and cellular functions.

Classification

Acyl-binding lipid-transfer proteins can be classified based on their structural characteristics and functional properties. They typically fall under the broader category of lipid transfer proteins, which also includes nonspecific lipid transfer proteins. The classification is based on features such as molecular weight, number of disulfide bonds, and specific binding capabilities.

Synthesis Analysis

Methods

The synthesis of acyl-binding lipid-transfer proteins involves several techniques:

  • Recombinant Protein Expression: This method is commonly used to produce acyl-binding lipid-transfer proteins in heterologous systems such as yeast. For example, studies have demonstrated the successful expression of recombinant acyl-binding lipid-transfer proteins to analyze their binding activities in vitro.
  • Lipid Extraction and Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are employed to analyze the lipid profiles of cells expressing or lacking acyl-binding lipid-transfer proteins. These methods allow researchers to assess the impact of these proteins on cellular lipid composition.
  • Transcriptome Analysis: This involves comparing gene expression profiles between wild-type organisms and those with disrupted acyl-binding lipid-transfer protein genes. Such analyses provide insights into the functional roles of these proteins in various biological processes.
Molecular Structure Analysis

Structure

Acyl-binding lipid-transfer proteins typically exhibit a compact structure characterized by:

  • Molecular Size: They generally have a molecular weight below 10 kDa.
  • Helical Content: The structure consists of four to five alpha-helices stabilized by disulfide bridges formed by conserved cysteine residues.
  • Binding Cavity: A hydrophobic cavity allows for the accommodation of fatty acyl chains, facilitating the binding and transfer of lipids.

Data

Structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the three-dimensional conformation of acyl-binding lipid-transfer proteins. For instance, the binding cavity's volume can significantly increase upon ligand binding due to conformational changes.

Chemical Reactions Analysis

Reactions

Acyl-binding lipid-transfer proteins participate in several key reactions related to lipid metabolism:

  • Binding and Transport: They bind fatty acyl-CoA esters through their hydrophobic cavities, facilitating their transport across cellular membranes.
  • Esterification: Acyl-binding lipid-transfer proteins are involved in the esterification processes that convert fatty acids into triglycerides and phospholipids.

Technical Details

The kinetics of binding reactions can be studied using fluorescent fatty acid analogs or other labeled lipids to determine binding affinities and specificities. These studies often reveal that acyl-binding lipid-transfer proteins can interact with various types of lipids.

Mechanism of Action

Process

The mechanism by which acyl-binding lipid-transfer proteins operate involves several steps:

  1. Binding: The protein binds to fatty acyl-CoA esters via its hydrophobic cavity.
  2. Transport: Once bound, the protein facilitates the transport of these lipids to specific cellular locations where they are required for metabolic processes.
  3. Release: After reaching their destination, the bound lipids are released for further biochemical reactions, such as incorporation into membranes or conversion into energy substrates.

Data

Physical and Chemical Properties Analysis

Physical Properties

Acyl-binding lipid-transfer proteins are soluble and exhibit stability against heat denaturation due to their compact structure stabilized by disulfide bonds. They typically display high thermal stability, making them resilient under various physiological conditions.

Chemical Properties

These proteins demonstrate a strong affinity for long-chain fatty acids (C14-C22), which is crucial for their role in cellular lipid transport. The binding interactions are primarily hydrophobic but may also involve hydrogen bonding with polar head groups of certain lipids.

Relevant Data or Analyses

Studies have quantified the binding affinities of acyl-binding lipid-transfer proteins using various ligands, establishing a comprehensive understanding of their biochemical properties.

Applications

Scientific Uses

Acyl-binding lipid-transfer proteins have several important applications in scientific research:

  • Metabolic Studies: They serve as model systems for studying lipid metabolism and transport mechanisms within cells.
  • Biotechnology: Their ability to bind and transfer lipids makes them valuable tools in biotechnology applications aimed at enhancing oil production or modifying membrane compositions.
  • Pharmaceutical Research: Understanding the functions of these proteins can lead to novel therapeutic strategies targeting metabolic disorders associated with dysregulated lipid metabolism.
Structural and Biochemical Characteristics of Acyl-Binding Lipid-Transfer Proteins

Protein Architecture and Conserved Domains

Hydrophobic Cavity Design and Lipid-Binding Motifs

Acyl-binding lipid-transfer proteins (LTPs) feature a conserved structural framework dominated by α-helices that enclose an internal hydrophobic cavity. This cavity serves as the primary lipid-binding site, with its volume varying significantly across classes: LTP1s (180–1000 ų), LTP2s (900–1000 ų), PR-10 proteins (2100–3900 ų), and ACBPs (550–800 ų) [1] [10]. The cavity's plasticity allows accommodation of diverse ligands, from fatty acids to phospholipids and sterols. Key residues lining the cavity facilitate ligand interactions:

  • LTP1s: Arg44 and Tyr79 (rice numbering) interact with polar head groups [1] [10].
  • LTP2s: Phe36, Tyr45, and Tyr48 enable sterol binding [1].
  • ACBPs: Phe7, Tyr30, and Lys56 anchor acyl-CoA esters [1].

Cooperative binding is common, with some LTPs hosting multiple ligands simultaneously in a "tail-to-tail" orientation [8] [10].

Table 1: Hydrophobic Cavity Properties in Plant Lipid-Binding Proteins

Protein ClassCavity Volume (ų)Key Ligand-Binding ResiduesLigand Examples
LTP1180–1000Arg44, Tyr79 (Rice)Fatty acids (C12–C20), PC, PG
LTP2900–1000Phe36, Tyr45 (Rice)Sterols, lysophospholipids
PR-102100–3900Asp27, Tyr81 (Bet v 1)Flavonoids, cytokinins
ACBP550–800Phe7, Tyr30 (AtACBP6)Acyl-CoA, PA, PE

Role of Cysteine Residues and Disulfide Bond Networks

All plant LTPs contain eight conserved cysteine residues forming four disulfide bonds, which are critical for structural integrity and function. The 8-Cys motif (8CM) follows the pattern C-Xn-C-Xn-CC-Xn-CXC-Xn-C-Xn-C [1] [10]. These bonds:

  • Stabilize the hydrophobic cavity: Disruption via reducing agents (e.g., dithiothreitol) abolishes lipid binding [2].
  • Dictate structural divergence: In LTP1s, C5–C8 and C6–C1 linkages form, while LTP2s exhibit C5–C1 and C6–C8 connectivity [8].
  • Enhance stability: Confer resistance to thermal denaturation and proteolysis [1] [13].

α-Helical Folding Patterns and Stability Mechanisms

The core structure comprises 3–4 α-helices arranged in a "helix-bundle" fold:

  • LTP1s: Four helices (H1–H4) with a kinked H1 and a flexible C-terminal loop that expands upon ligand binding [1] [10].
  • LTP2s: Four helices with pronounced turns at Pro20 and Pro42, enhancing cavity flexibility [8].
  • Thermal stability: Hydrophobic core packing and disulfide networks allow stability up to 100°C in barley LTP1 [8].

Classification Systems and Phylogenetic Diversity

LTP Subfamilies (LTP1, LTP2, LTPg) and Evolutionary Divergence

LTPs are classified into subfamilies based on molecular weight, sequence motifs, and ligand specificity:

  • LTP1 (9–10 kDa): 90–95 amino acids; tunnel-shaped cavity; broad lipid specificity (e.g., maize nsLTP1 binds fatty acids and acyl-CoA) [1] [7].
  • LTP2 (7 kDa): 70 amino acids; conical cavity; preference for sterols and glycolipids [1] [8].
  • LTPg (>20 kDa): Glycosylphosphatidylinositol-anchored proteins involved in cuticle assembly [10].

Phylogenetically, LTPs are restricted to seed plants, with gene families expanding in flowering plants (e.g., 52 genes in rice) [8] [10].

Table 2: Classification of Plant Lipid-Transfer Proteins

SubfamilySize (kDa)Amino AcidsDisulfide BondsKey LigandsPlant Examples
LTP19–1090–95Cys1–6, Cys2–3, Cys4–7, Cys5–8Fatty acids, phospholipidsRice, wheat, barley
LTP27~70Cys1–5, Cys2–6, Cys3–7, Cys4–8Sterols, lysophospholipidsRice, lentil
LTPg>20120–150VariableCutin monomersArabidopsis, broccoli

Structural Homology Across Plant, Animal, and Microbial Systems

Despite low sequence homology, LTPs share structural parallels with lipid-binding proteins in other kingdoms:

  • Animal fatty acid-binding proteins (FABPs): β-barrel structures with internal cavities, analogous to plant PR-10 proteins [7].
  • Sterol carrier protein-2 (SCP-2): Binds cholesterol similarly to plant LTP2s [1].
  • Bacterial lipocalins: β-Sheet-dominated structures differing from plant α-helical LTPs [8].

Plant-specific innovations include larger cavities and broader ligand promiscuity [7] [10].

Post-Translational Modifications and Functional Modulation

Acylation Effects on Lipid Affinity and Transfer Efficiency

Chemical acylation alters LTP function:

  • Enhanced transfer: Hexanoylation of wheat LTP1 increases lipid transfer activity 10-fold by improving membrane insertion [6].
  • Structural perturbation: Acetylation (C2) minimally affects structure, while longer chains (C6) induce helical rearrangements [6].
  • Natural acyl-adducts: Barley LTP1 forms covalent adducts with oxylipins (e.g., 9-hydroxy-10-oxo-12-octadecenoic acid), altering ligand specificity [10] [8].

Phosphorylation and Glycosylation in Subcellular Localization

  • Phosphorylation: Modulates membrane association in ACBPs; phosphorylated isoforms show preferential binding to anionic phospholipids [1].
  • Glycosylation: Directs LTPg proteins to the plasma membrane and cell wall, facilitating cutin polymerization [10].
  • Secretion control: N-terminal signal peptides target LTPs to the apoplast, while phosphorylation regulates cytosolic retention [8] [10].

Properties

CAS Number

162263-70-9

Product Name

acyl-binding lipid-transfer protein

Molecular Formula

C9H6F7NS

Synonyms

acyl-binding lipid-transfer protein

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